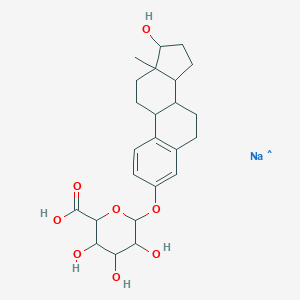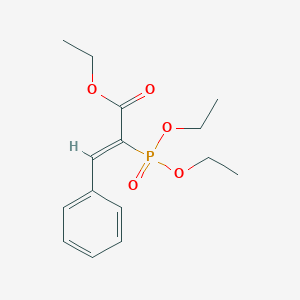
4-Etinil anilina
Descripción general
Descripción
4-Ethynylaniline, also known as p-ethynylaniline, is a terminal alkyne. Its synthesis using 2-methyl-3-butyn-2-ol (MEBYNOL) has been reported. The transition metal catalyzed polymerization of 4-ethynylaniline to afford poly(4-ethynylaniline) has been reported. The impact of the surface functionalization with 4-ethynylaniline on the thermal behavior of multi-walled carbon nanotubes (MWNTs) and graphene has been investigated.
4-ethynylaniline is a substituted aniline.
Aplicaciones Científicas De Investigación
Síntesis de Poli(4-etinil anilina)
La this compound, también conocida como p-etinil anilina, es un alquino terminal. Se ha utilizado en la síntesis de poli(this compound) a través de una polimerización catalizada por metales de transición . Este polímero podría tener aplicaciones potenciales en el campo de los polímeros conductores.
Funcionalización de la superficie de nanotubos de carbono y grafeno
Se ha investigado el impacto de la funcionalización de la superficie con this compound en el comportamiento térmico de los nanotubos de carbono de pared múltiple (MWNTs) y el grafeno . Esto podría conducir al desarrollo de nuevos materiales compuestos con propiedades térmicas mejoradas.
Síntesis de N-metiliminodietil 4-(4-etinilfeniliminometil)bencenoboronato
La this compound se puede utilizar en la síntesis de N-metiliminodietil 4-(4-etinilfeniliminometil)bencenoboronato . Este compuesto podría utilizarse como precursor para la síntesis de otros compuestos que contienen boro.
Preparación de un ligando acetileno
La this compound también se puede utilizar para preparar un ligando acetileno, HC2-NDI (NDI = 1,4,5,8-naftalendiimida) . Este ligando podría utilizarse en la síntesis de compuestos de coordinación y marcos metal-orgánicos.
Reacción catalítica de superficie impulsada por plasmones
La this compound se ha utilizado en reacciones catalíticas de superficie impulsadas por plasmones en nanopartículas de plata en un entorno líquido . Este descubrimiento amplía el sistema de reacción catalítica de superficie impulsado por plasmones conocido y podría tener implicaciones en el campo de la fotocatálisis.
Síntesis de indoles a partir de nitroarenos
La this compound se ha utilizado como componente alquino en una síntesis de indoles a partir de nitroarenos en presencia de un catalizador de paladio-fenantrolina . Este método podría utilizarse para la síntesis de derivados de indol, que son compuestos importantes en la química medicinal.
Mecanismo De Acción
Target of Action
4-Ethynylaniline, also known as p-ethynylaniline, is a terminal alkyne It is known to participate in click chemistry reactions , which are widely used in drug discovery and development for the creation of large, diverse compound libraries.
Mode of Action
The mode of action of 4-Ethynylaniline involves its interaction with various molecules through click chemistry reactions . Click chemistry is a type of chemical reaction that generates substances quickly and reliably by joining small units together. This is analogous to the way nature synthesizes chemical compounds. The reactions are modular, wide in scope, give very high yields, and generate only inoffensive byproducts that can be removed by non-chromatographic methods .
Biochemical Pathways
It has been used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways .
Result of Action
It has been used in the synthesis of various compounds, indicating its potential to influence molecular and cellular processes .
Action Environment
The action of 4-Ethynylaniline can be influenced by various environmental factors. For instance, its photocatalytic reaction on silver nanoparticles (Ag NPs) in a liquid environment has been studied . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as the presence of other compounds, light conditions, and the physical and chemical properties of the environment.
Safety and Hazards
When handling 4-Ethynylaniline, respiratory protection should be worn and breathing vapors, mist or gas should be avoided . All sources of ignition should be removed and personnel should be evacuated to safe areas . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Análisis Bioquímico
Biochemical Properties
4-Ethynylaniline contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This property allows 4-Ethynylaniline to interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
The molecular mechanism of action of 4-Ethynylaniline is primarily through its ability to undergo CuAAc with molecules containing Azide groups . This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
Propiedades
IUPAC Name |
4-ethynylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-7-3-5-8(9)6-4-7/h1,3-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYITCJMBRETQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396040 | |
| Record name | 4-Ethynylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14235-81-5 | |
| Record name | 4-Ethynylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14235-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethynylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethynylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Ethynylaniline?
A1: The molecular formula of 4-Ethynylaniline is C8H7N, and its molecular weight is 117.15 g/mol.
Q2: How can 4-Ethynylaniline be spectroscopically characterized?
A2: 4-Ethynylaniline can be characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: Reveals the presence of characteristic functional groups such as the acetylene (C≡C) stretch and the amine (N-H) stretch. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule, confirming its structure. [, , , ]
- UV-Vis Spectroscopy: Shows the absorption characteristics of the molecule, which can be indicative of its electronic structure and conjugation. [, , , , ]
Q3: What are some applications of 4-Ethynylaniline in material science?
A3: 4-Ethynylaniline serves as a key precursor in synthesizing various functional materials:
- Conjugated Polymers: Polymerization of 4-Ethynylaniline yields poly(4-ethynylaniline), a conjugated polymer with potential applications in organic electronics due to its photoluminescent properties and electronic conductivity. [, , ]
- Crosslinked Polymers: It can be used to introduce crosslinks into polyphenylacetylene networks, modifying their mechanical and electrochemical properties. []
- Functionalized Surfaces: 4-Ethynylaniline can be grafted onto surfaces like silicon, enabling further modification and the creation of functional interfaces. []
Q4: How does the position of the ethynyl group affect the reactivity of 4-Ethynylaniline in surface modifications?
A4: Research shows that the position of the ethynyl group relative to the amine group significantly influences its reactivity with silicon surfaces. While the para- and ortho- isomers primarily react through the acetylene group, forming Si-C bonds, the meta- isomer prefers nucleophilic attack via the amine group, leading to Si-N bond formation. []
Q5: How does 4-Ethynylaniline participate in plasmon-driven catalytic reactions?
A5: Studies have shown that 4-Ethynylaniline can undergo catalytic coupling reactions on the surface of silver nanoparticles when irradiated with light. This phenomenon, driven by surface plasmon resonance, leads to the formation of p,p′-diynylazobenzene. [, ]
Q6: How do different substituents on the aromatic ring influence the polymerization of 4-Ethynylaniline derivatives?
A6: The polymerization of 4-Ethynylaniline derivatives is significantly affected by the electronic nature of substituents on the aromatic ring. Electron-donating groups generally enhance polymerization efficiency, while electron-withdrawing groups can hinder it. [, , ]
Q7: How has computational chemistry been employed to study reactions involving 4-Ethynylaniline?
A7: Density functional theory (DFT) calculations have been used to investigate the mechanism of azobenzene formation from 4-Ethynylaniline in the presence of dicobalt octacarbonyl. These calculations provide insights into the energetics and transition states involved in the reaction pathway. []
Q8: How do structural modifications of 4-Ethynylaniline impact the biological activity of its gold(I) complexes?
A8: Research on gold(I) complexes of 4-Ethynylaniline reveals that the nature of the phosphane ligand significantly influences the complex's cytotoxicity against tumor cells. Factors like the phosphane's size, rigidity, and electronic properties play a role in determining the complex's efficacy and selectivity. [, ]
Q9: What analytical techniques are commonly used to characterize and study 4-Ethynylaniline and its derivatives?
A9: Apart from the aforementioned spectroscopic methods (IR, NMR, UV-Vis), other analytical techniques are employed:
- Electrochemical Methods: Cyclic voltammetry (CV) is used to study the electrochemical behavior of 4-Ethynylaniline and its polymers. [, ]
- Mass Spectrometry (MS): This technique is crucial for determining molecular weight and identifying reaction products, especially in complex mixtures. [, , , ]
- Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed to separate and quantify 4-Ethynylaniline and its derivatives in mixtures. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)



![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)
![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)


